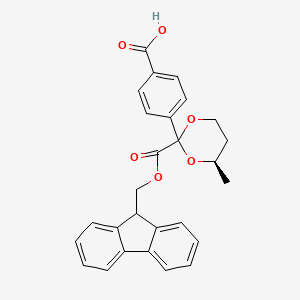
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and ability to protect amino acids during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods ensure the compound’s stability and purity, making it suitable for various applications in peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid involves its ability to protect amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions by temporarily blocking reactive sites on the amino acid. This protection is crucial for the stepwise synthesis of peptides, ensuring the correct sequence and structure of the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
Uniqueness
4-((4R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-1,3-dioxan-2-yl)benzoic acid is unique due to its specific structure, which includes a dioxane ring and a benzoic acid moiety. This structure provides enhanced stability and specificity in peptide synthesis compared to other similar compounds .
Eigenschaften
Molekularformel |
C27H24O6 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
4-[(4R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-methyl-1,3-dioxan-2-yl]benzoic acid |
InChI |
InChI=1S/C27H24O6/c1-17-14-15-32-27(33-17,19-12-10-18(11-13-19)25(28)29)26(30)31-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,28,29)/t17-,27?/m1/s1 |
InChI-Schlüssel |
AIVCWPYOUNTRBS-MOJDWNGGSA-N |
Isomerische SMILES |
C[C@@H]1CCOC(O1)(C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC1CCOC(O1)(C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)
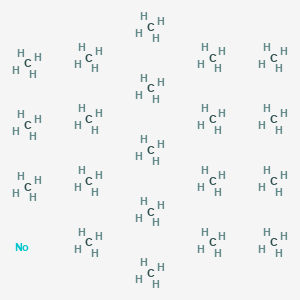
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

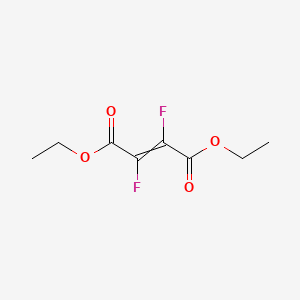
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
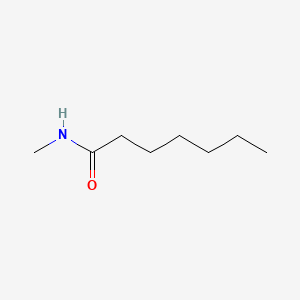
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![N-Benzoyl-5\'-O-[bis(4-methoxyphenyl)phenylmethyl]-2\'-O-(2-methoxyethyl)cytidine](/img/structure/B13400699.png)
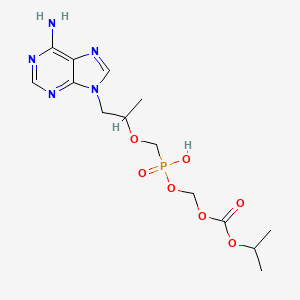
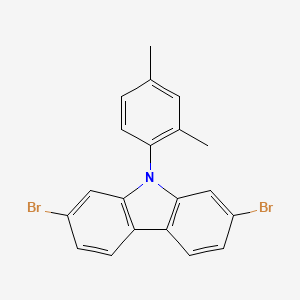
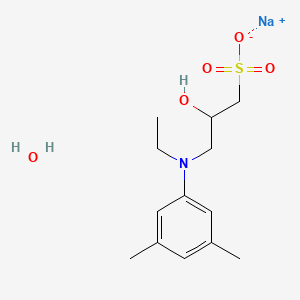
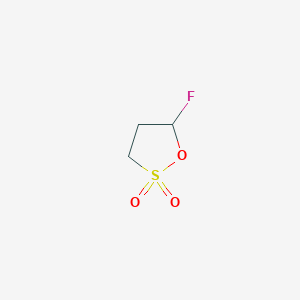
![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
